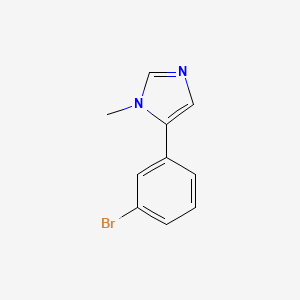

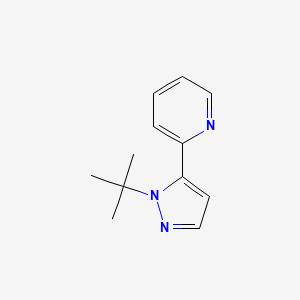

5-(3-Bromophenyl)-1-methylimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-(3-Bromophenyl)-1-methylimidazole” is likely a derivative of imidazole, which is a planar 5-membered ring. It is made up of two nitrogen atoms and three carbon atoms. It is a part of many important biologically active compounds .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds have been synthesized through various methods. For instance, “5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine” analogs were prepared in three steps, starting from substituted anilines .Wissenschaftliche Forschungsanwendungen

Catalytic Processes and Synthesis

A study by Abdelkarim El Qami et al. (2022) outlines a catalytic process involving imidazole derivatives for synthesizing imidazo[1,2-c][1,3]oxazin-5-one derivatives. This process utilizes a silver carbonate and trifluoroacetic acid-mediated intramolecular annulation, demonstrating the role of 5-(3-Bromophenyl)-1-methylimidazole in facilitating the formation of heterocyclic compounds with potential applications in medicinal chemistry and drug development (El Qami et al., 2022).

Antimicrobial Activity

N. M. Goudgaon and N. Basha (2011) synthesized derivatives involving bromophenyl groups to assess their antimicrobial properties. Their research contributes to understanding how structural modifications of imidazole compounds can influence their biological activity, potentially leading to the development of new antimicrobial agents (Goudgaon & Basha, 2011).

Antifungal and Antiproliferative Agents

Research by A. Ahmadi and B. Nahri-Niknafs (2011) focused on synthesizing benzimidazole derivatives, including bromophenyl compounds, for evaluating their antifungal activities. This work demonstrates the potential of such compounds in developing treatments for fungal infections (Ahmadi & Nahri-Niknafs, 2011).

Corrosion Inhibition

The application of bromophenyl-imidazole derivatives in corrosion inhibition was explored by M. Rbaa et al. (2018), indicating that these compounds can significantly protect metal surfaces from acidic corrosion. This research opens avenues for the development of more efficient and environmentally friendly corrosion inhibitors (Rbaa et al., 2018).

Water Oxidation Catalysis

Lei Wang et al. (2012) investigated ruthenium complexes with axial imidazole/DMSO ligands for water oxidation catalysis. The study highlights the tunability of catalytic activity through ligand variation, including the use of imidazole derivatives. Such research is pivotal for advancing sustainable energy technologies (Wang et al., 2012).

Zukünftige Richtungen

While specific future directions for “5-(3-Bromophenyl)-1-methylimidazole” were not found, related compounds are being explored for their potential in medical applications. For instance, “5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine” analogs are being studied for their anticancer activity . Another compound, “[18F]Anle138b—5-(3-Bromophenyl)-3-(6-[18F]fluorobenzo[d][1,3]dioxol-5-yl)-1H-pyrazole”, is being developed as a potential PET radiotracer targeting α-synuclein aggregates .

Wirkmechanismus

Target of Action

Similar compounds have shown potent antileishmanial and antimalarial activities These activities suggest that the compound may interact with specific proteins or enzymes in these pathogens

Mode of Action

For instance, some compounds inhibit the activity of enzymes or proteins, thereby disrupting the normal functioning of the pathogen

Biochemical Pathways

Similar compounds have been found to interfere with the life cycle of pathogens, thereby exerting their antileishmanial and antimalarial effects . More research is needed to identify the exact biochemical pathways affected by this compound.

Pharmacokinetics

A related compound was found to be quickly absorbed into the blood circulatory system, reaching a maximum concentration (cmax) of 56865 ± 12214 ng/mL at 100 ± 045 h after oral administration

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities, suggesting that they may exert cytotoxic effects on these pathogens

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other substances

Eigenschaften

IUPAC Name |

5-(3-bromophenyl)-1-methylimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-13-7-12-6-10(13)8-3-2-4-9(11)5-8/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKTVJWYHULGAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B599103.png)